![molecular formula C13H17NO2 B12582680 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one CAS No. 623947-64-8](/img/structure/B12582680.png)
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one is a chemical compound that belongs to the class of enaminones Enaminones are compounds that contain both an amino group and a carbonyl group linked by a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one typically involves the reaction of 2,4-pentanedione with an appropriate amine. One common method is to react 2,4-pentanedione with (1R)-2-hydroxy-1-phenylethylamine under acidic or basic conditions to form the desired enaminone . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted enaminones depending on the reagents used.
Scientific Research Applications
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but lacks the amino group.
3-Chloro-4-((4-bromophenyl)amino)pent-3-en-2-one: Contains a chloro and bromo substituent, which can alter its reactivity and biological activity.
Uniqueness
4-{[(1R)-2-Hydroxy-1-phenylethyl]amino}pent-3-en-2-one is unique due to the presence of both the hydroxy and amino groups, which can enhance its reactivity and potential biological activities
Properties
CAS No. |
623947-64-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-[[(1R)-2-hydroxy-1-phenylethyl]amino]pent-3-en-2-one |
InChI |
InChI=1S/C13H17NO2/c1-10(8-11(2)16)14-13(9-15)12-6-4-3-5-7-12/h3-8,13-15H,9H2,1-2H3/t13-/m0/s1 |
InChI Key |
NZVWIZJBTMVAQZ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(=CC(=O)C)N[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CC(=CC(=O)C)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


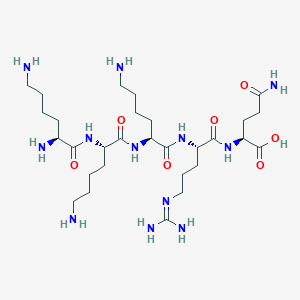
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
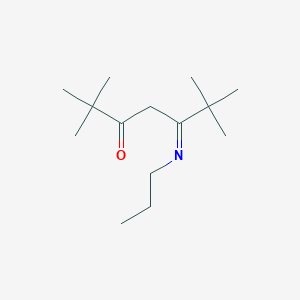
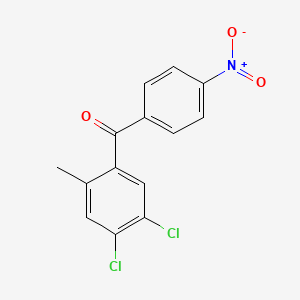
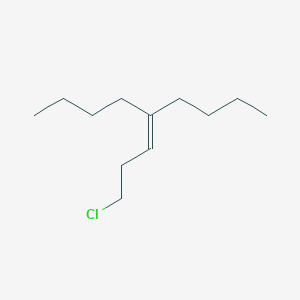
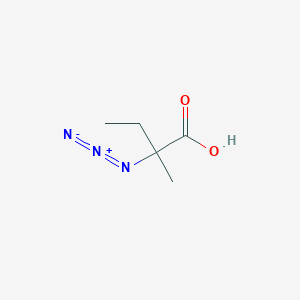
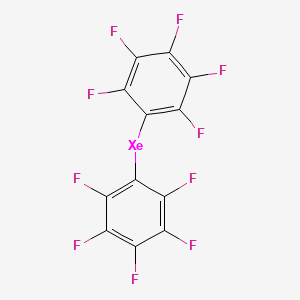
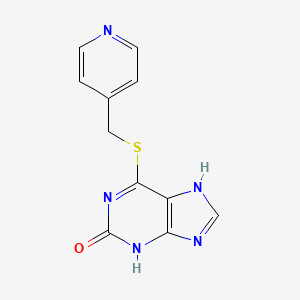
![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
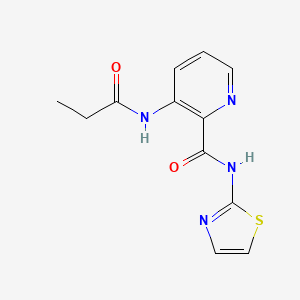
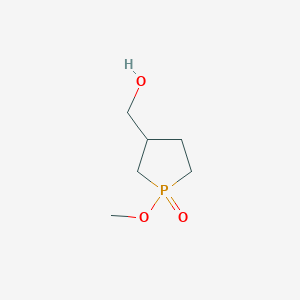
![1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene](/img/structure/B12582654.png)
![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
